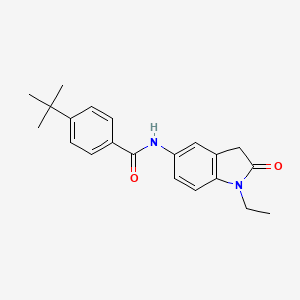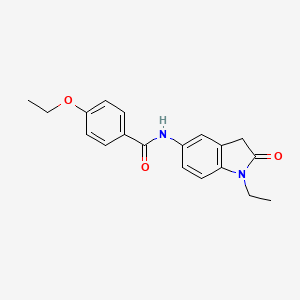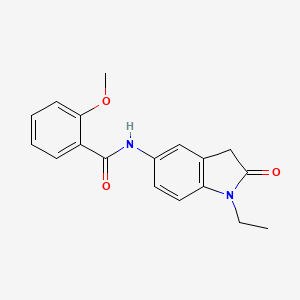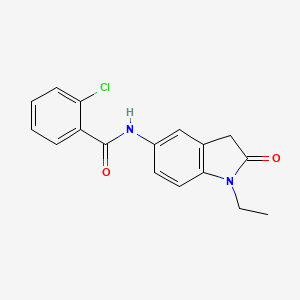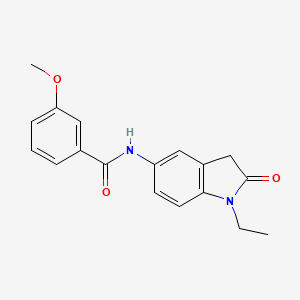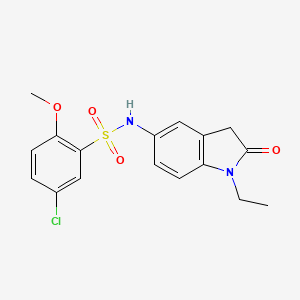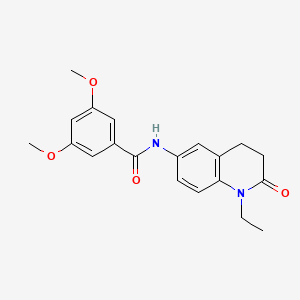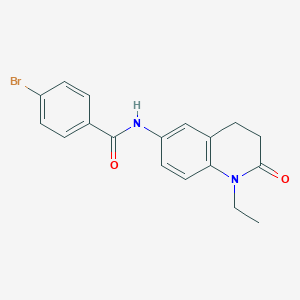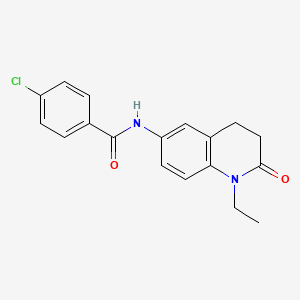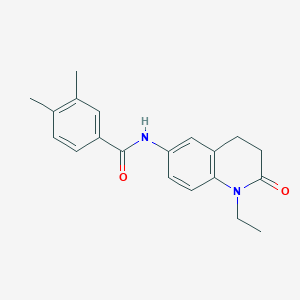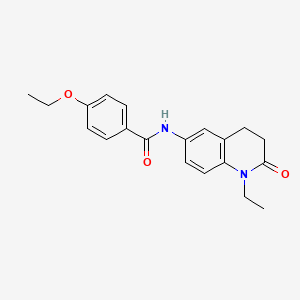
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (also known as NETQ) is a small molecule that has recently been used in a variety of scientific research applications. NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, NETQ has been found to have a range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
科学的研究の応用
NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. It has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. In addition, NETQ has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. NETQ has also been studied for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of NF-κB, a transcription factor involved in the regulation of inflammation.
作用機序
The exact mechanism of action of NETQ is not yet fully understood. However, it is believed that NETQ acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, NETQ has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
NETQ has been found to have a range of biochemical and physiological effects. In animal studies, NETQ has been found to reduce inflammation, reduce the production of pro-inflammatory cytokines, and reduce the expression of NF-κB. In addition, NETQ has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. NETQ has also been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
The use of NETQ in laboratory experiments has several advantages. NETQ is a small molecule, making it easy to synthesize and store. In addition, NETQ is relatively non-toxic and has been found to have a range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to the use of NETQ in laboratory experiments. For example, the exact mechanism of action of NETQ is not yet fully understood, and it is not yet known if NETQ has any long-term side effects.
将来の方向性
There are a number of potential future directions for NETQ. Further research is needed to better understand the exact mechanism of action of NETQ, as well as its potential long-term side effects. In addition, further research is needed to investigate the potential of NETQ as an anti-cancer and anti-fungal agent. Finally, NETQ could be evaluated for its potential as a therapeutic agent for the treatment of various diseases, such as inflammation and cancer.
合成法
NETQ was first synthesized by a two-step reaction involving the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride. The first step involved the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride in a solution of dichloromethane and triethylamine. The reaction yielded N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide as the main product, with minor amounts of side products.
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-23-19-11-8-17(13-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-14(2)3/h5-6,8-11,13-14H,4,7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZYFYSYVKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


